molecular formula C10H16ClN3OS B3239495 2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride CAS No. 1420972-54-8

2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride

Cat. No.: B3239495
CAS No.: 1420972-54-8
M. Wt: 261.77 g/mol
InChI Key: ZZNJFSZULXXBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride is a compound that features a piperidine ring attached to a pyrimidine ring through a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach involves the radical cyclization of substituted aza-bromooct-2-enoates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler piperidine-pyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone derivative, while reduction can produce a piperidine-pyrimidine compound without the sulfinyl group.

Scientific Research Applications

2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride is unique due to the presence of both piperidine and pyrimidine rings connected through a sulfinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(piperidin-2-ylmethylsulfinyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c14-15(10-12-6-3-7-13-10)8-9-4-1-2-5-11-9;/h3,6-7,9,11H,1-2,4-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNJFSZULXXBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CS(=O)C2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420972-54-8
Record name Pyrimidine, 2-[(2-piperidinylmethyl)sulfinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420972-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride
Reactant of Route 2
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride
Reactant of Route 3
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride
Reactant of Route 4
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride
Reactant of Route 5
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride
Reactant of Route 6
2-((Piperidin-2-ylmethyl)sulfinyl)pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.